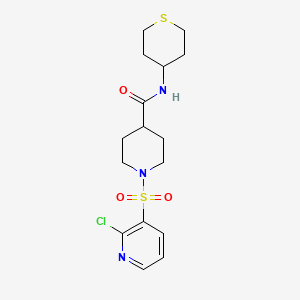

1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3S2/c17-15-14(2-1-7-18-15)25(22,23)20-8-3-12(4-9-20)16(21)19-13-5-10-24-11-6-13/h1-2,7,12-13H,3-6,8-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWZORISXFNXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2CCSCC2)S(=O)(=O)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Attachment of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is reacted with 2-chloropyridine.

Incorporation of the Thianyl Group: This can be done through various coupling reactions, ensuring the thianyl group is correctly positioned on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Sulfonylation and Piperidine Functionalization

The sulfonyl group is introduced via sulfonylation of the piperidine nitrogen. A common method involves reacting a sulfonyl chloride derivative (e.g., 2-chloropyridine-3-sulfonyl chloride ) with piperidine under basic conditions. For example:

-

Reaction : Piperidine + 2-chloropyridine-3-sulfonyl chloride → 1-(2-chloropyridin-3-yl)sulfonylpiperidine

-

Conditions : Pyridine or DIPEA as a base, DCM or THF solvent, room temperature .

This step is typically high-yielding (70–95%) due to the electrophilic nature of sulfonyl chlorides .

Amide Bond Formation

The carboxamide moiety is synthesized via coupling between 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylic acid and thian-4-amine :

-

Mechanism : Activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine .

Example Protocol:

-

Dissolve the carboxylic acid (1 eq) in DMF.

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2 eq) at 0°C.

-

Stir for 30 minutes, then add thian-4-amine (1 eq).

Reactivity of the Chloropyridine Substituent

The 2-chloropyridinyl group may undergo nucleophilic aromatic substitution (SNAr) under specific conditions:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | NaOH (aq), 100°C | 2-Hydroxypyridin-3-yl derivative | |

| Pd-catalyzed coupling | Suzuki-Miyaura (ArBpin, Pd(dppf)Cl₂) | Biaryl derivatives |

Thian-4-yl Carboxamide Stability

The thian-4-yl group (a sulfur-containing cyclohexane) influences stability:

-

Acid/Base Stability : Stable under mild conditions (pH 4–9) but prone to ring-opening in strong acids (e.g., HCl, H₂SO₄) via protonation of sulfur .

-

Oxidation : Thiane sulfur can oxidize to sulfoxide or sulfone under strong oxidants (e.g., H₂O₂, mCPBA) .

Piperidine Ring Modifications

The piperidine ring may undergo functionalization at C-3 or C-5 positions via:

-

Alkylation : Using alkyl halides and strong bases (e.g., LDA) .

-

Reduction : Hydrogenation of unsaturated analogs (e.g., pyridine to piperidine) .

Comparative Reaction Yields

| Reaction Step | Catalyst/Reagent | Yield | Source |

|---|---|---|---|

| Sulfonylation | Pyridine | 85–90% | |

| Amide coupling | EDC·HCl/HOBt | 70–82% | |

| Chloropyridine hydrolysis | NaOH (aq) | 40–60% |

Synthetic Challenges

Scientific Research Applications

1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a sulfonyl-linked chloropyridine and a thiane ring. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Chloropyridine vs. Pyrrolopyrimidine (Capivasertib): The target compound’s 2-chloropyridin-3-yl sulfonyl group may confer distinct electronic effects compared to Capivasertib’s pyrrolo[2,3-d]pyrimidine, which is critical for AKT binding. This suggests divergent target selectivity .

- Thian-4-yl vs. Fluorobenzyl (SARS-CoV-2 Inhibitors): The thiane ring’s sulfur atom could improve solubility or alter binding pocket interactions compared to fluorobenzyl groups in antiviral analogs .

- Sulfonyl Group Utilization: The sulfonyl moiety is a common feature in protease inhibitors (e.g., JG7 ligand) and kinase-targeting compounds, highlighting its versatility in drug design .

Biological Activity

The compound 1-(2-chloropyridin-3-yl)sulfonyl-N-(thian-4-yl)piperidine-4-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.75 g/mol . The structure features a chloropyridine moiety, a sulfonamide group, and a piperidine ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The synthesized compound demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is primarily attributed to the inhibition of bacterial enzyme systems, particularly those involved in folate synthesis .

Antitumor Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. The compound has shown promising cytotoxic effects in vitro against several cancer cell lines. For instance, it was evaluated for its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound's sulfonamide group is known for its role as an enzyme inhibitor. It has been reported to inhibit acetylcholinesterase (AChE) and urease , with IC50 values indicating strong inhibitory effects. This suggests potential applications in treating conditions associated with cholinergic dysfunction and urease-related disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Chloropyridine Moiety | Enhances antibacterial and antitumor activity |

| Sulfonamide Group | Critical for enzyme inhibition |

| Piperidine Ring | Contributes to cytotoxicity |

| Thian Ring | Potentially enhances selectivity and potency |

Case Studies

- Antibacterial Evaluation : A study synthesized various piperidine derivatives, including the target compound, and evaluated their antibacterial properties against multiple strains. The results indicated that compounds with similar structural features showed varying degrees of effectiveness, with the target compound ranking among the most potent .

- Antitumor Assessment : In vitro tests were conducted on several cancer cell lines where the compound exhibited significant cytotoxicity. The mechanism was further elucidated through apoptosis assays, confirming its potential as an anticancer agent .

- Enzyme Inhibition Studies : Detailed kinetic studies revealed that the compound effectively inhibits AChE and urease, suggesting its potential use in treating Alzheimer's disease and urinary tract infections respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.